molecular formula C25H26N2O3S B280802 N-[8-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]-8-QUINOLINESULFONAMIDE

N-[8-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]-8-QUINOLINESULFONAMIDE

Cat. No.: B280802
M. Wt: 434.6 g/mol
InChI Key: ODYYALBVAZFORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[8-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]-8-QUINOLINESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a dibenzofuran moiety fused with a quinoline ring and a sulfonamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[8-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]-8-QUINOLINESULFONAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of Dibenzofuran Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzofuran core.

    Introduction of the Quinoline Ring: The quinoline ring is introduced through a series of condensation reactions, often involving the use of aldehydes or ketones.

    Sulfonamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[8-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]-8-QUINOLINESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[8-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]-8-QUINOLINESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[8-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]-8-QUINOLINESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide
  • N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide
  • N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,5-dichlorobenzenesulfonamide

Uniqueness

N-[8-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]-8-QUINOLINESULFONAMIDE is unique due to its specific combination of the dibenzofuran and quinoline moieties, which may confer distinct biological and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H26N2O3S

Molecular Weight

434.6 g/mol

IUPAC Name

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)quinoline-8-sulfonamide

InChI

InChI=1S/C25H26N2O3S/c1-25(2,3)17-9-11-21-19(14-17)20-15-18(10-12-22(20)30-21)27-31(28,29)23-8-4-6-16-7-5-13-26-24(16)23/h4-8,10,12-13,15,17,27H,9,11,14H2,1-3H3

InChI Key

ODYYALBVAZFORX-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.